molecular formula C27H29N5O2S2 B12130815 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12130815
M. Wt: 519.7 g/mol
InChI Key: CFVIZLGTFGKWGO-XLNRJJMWSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazinyl and thiazolidinylidene groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or thiazolidinylidene groups using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.

    Thiazolidinylidene derivatives: Compounds with similar thiazolidinylidene groups but different core structures.

Uniqueness

The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-2-(4-methyl-1-piperazinyl)-3-[[4-oxo-3-(3-phenylpropyl)-2-thioxo-5-thiazolidinylidene]methyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-19-10-11-23-28-24(30-15-13-29(2)14-16-30)21(25(33)32(23)18-19)17-22-26(34)31(27(35)36-22)12-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,17-18H,6,9,12-16H2,1-2H3/b22-17-

InChI Key

CFVIZLGTFGKWGO-XLNRJJMWSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCN(CC5)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCN(CC5)C)C=C1

Origin of Product

United States

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